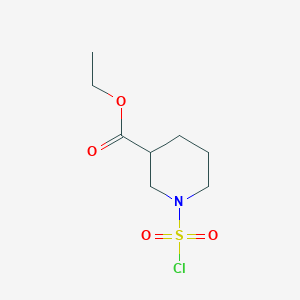

Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-chlorosulfonylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO4S/c1-2-14-8(11)7-4-3-5-10(6-7)15(9,12)13/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLNINMKMQOFAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801240091 | |

| Record name | Ethyl 1-(chlorosulfonyl)-3-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801240091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765962-70-7 | |

| Record name | Ethyl 1-(chlorosulfonyl)-3-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765962-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(chlorosulfonyl)-3-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801240091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate

Abstract

This compound is a key bifunctional building block in medicinal chemistry and drug discovery. Possessing both a reactive sulfonyl chloride and a versatile ester group on a piperidine scaffold, it serves as a valuable intermediate for the synthesis of complex molecular architectures and novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, purification, and detailed physicochemical characterization of this compound. We delve into the causality behind the experimental protocol, offering field-proven insights for researchers, chemists, and drug development professionals. The methodologies described herein are designed to be self-validating, supported by expected analytical data and authoritative references to ensure scientific integrity and reproducibility.

Introduction and Significance

The piperidine ring is a privileged scaffold, appearing in a vast array of pharmaceuticals and biologically active compounds. Functionalizing this core structure is a central task in synthetic chemistry. This compound, with its distinct reactive sites, allows for sequential or orthogonal chemical modifications, making it a highly strategic starting material. The sulfonyl chloride moiety is a potent electrophile, readily reacting with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. Concurrently, the ethyl ester at the C3 position offers a handle for various transformations, including hydrolysis, amidation, or reduction.

Chemical Identity and Properties

The fundamental properties of the target compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 765962-70-7 | [1][2] |

| Molecular Formula | C₈H₁₄ClNO₄S | [1] |

| Molecular Weight | 255.72 g/mol | [1] |

| SMILES | S(Cl)(=O)(=O)N1CCCC(C(OCC)=O)C1 | [1] |

| Appearance | Expected to be a colorless oil or a low-melting solid | N/A |

Synthesis Methodology

The synthesis of this compound is achieved through the direct chlorosulfonylation of the parent amine, ethyl piperidine-3-carboxylate (also known as ethyl nipecotate).

Synthesis Overview

The overall workflow involves the reaction of the starting material with sulfuryl chloride in the presence of a base, followed by an aqueous workup and purification.

Caption: General workflow for the synthesis of the target compound.

Principle of the Reaction: Mechanistic Insights

The core of this synthesis is the reaction between a secondary amine (ethyl nipecotate) and sulfuryl chloride (SO₂Cl₂). Sulfuryl chloride serves as a highly efficient source of an electrophilic "SO₂Cl" group.

Causality Behind Experimental Choices:

-

Reagent: Sulfuryl chloride is preferred over other reagents like chlorosulfonic acid due to its high reactivity and the generation of volatile byproducts (SO₂ and HCl), which can be easily removed.[3]

-

Solvent: An inert, aprotic solvent such as dichloromethane (DCM) is ideal. It readily dissolves the starting materials and does not compete in the reaction.

-

Temperature: The reaction is highly exothermic. It is initiated at 0°C to control the reaction rate, minimize potential side reactions, and ensure safety. Allowing the reaction to slowly warm to room temperature ensures its completion.

-

Base: A non-nucleophilic tertiary amine, such as triethylamine (Et₃N), is crucial. It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing the protonation and deactivation of the starting amine.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles for similar transformations.[3][4] Researchers should conduct their own risk assessment before proceeding.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl piperidine-3-carboxylate (1.0 eq., e.g., 10.0 g).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material). Add triethylamine (1.1 eq.).

-

Cooling: Cool the resulting solution to 0°C using an ice-water bath.

-

Reagent Addition: Dissolve sulfuryl chloride (1.05 eq.) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the sulfuryl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Workup: Once the reaction is complete, cool the mixture again to 0°C and slowly quench by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate (NaHCO₃) solution (to remove residual acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, typically a viscous oil, can be used directly for many applications or further purified by silica gel column chromatography if high purity is required.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the piperidine nitrogen onto the electrophilic sulfur atom of sulfuryl chloride.

Caption: Simplified mechanism of N-chlorosulfonylation.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following data are representative of what is expected from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 2: Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~4.20 | q | 2H | -OCH₂ CH₃ | Typical shift for an ethyl ester methylene group. |

| ~3.8-4.0 | m | 2H | Piperidine H2, H6 (axial/equatorial) | Deshielded by the adjacent electron-withdrawing sulfonyl group. |

| ~3.2-3.4 | m | 2H | Piperidine H2, H6 (axial/equatorial) | Deshielded by the adjacent electron-withdrawing sulfonyl group. |

| ~2.7-2.9 | m | 1H | Piperidine H3 | Methine proton adjacent to the ester. |

| ~1.8-2.2 | m | 4H | Piperidine H4, H5 | Piperidine ring methylene protons. |

| ~1.28 | t | 3H | -OCH₂CH₃ | Typical shift for an ethyl ester methyl group. |

Table 3: Expected ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~171.5 | C =O | Ester carbonyl carbon. |

| ~61.0 | -OCH₂ CH₃ | Ethyl ester methylene carbon. |

| ~48.0, ~47.5 | Piperidine C2, C6 | Carbons adjacent to the nitrogen atom. |

| ~41.0 | Piperidine C3 | Methine carbon bearing the ester group. |

| ~27.5, ~24.0 | Piperidine C4, C5 | Remaining piperidine ring carbons. |

| ~14.2 | -OCH₂CH₃ | Ethyl ester methyl carbon. |

Note: The presence of rotamers due to restricted rotation around the N-S bond may lead to broadening or splitting of the piperidine ring signals in both ¹H and ¹³C NMR spectra.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Key IR Absorption Frequencies

| Frequency (cm⁻¹) | Functional Group | Vibration |

|---|---|---|

| ~1735 | C=O | Ester carbonyl stretch |

| ~1370 | S=O | Asymmetric SO₂ stretch |

| ~1175 | S=O | Symmetric SO₂ stretch |

| ~1100-1250 | C-O | Ester C-O stretch |

| ~570-650 | S-Cl | S-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 5: High-Resolution Mass Spectrometry (HRMS-ESI) Data

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 256.0405 | (To be determined) |

| [M+Na]⁺ | 278.0224 | (To be determined) |

The mass spectrum is also expected to show characteristic isotopic patterns for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) and sulfur (³²S/³⁴S).

Safety, Handling, and Storage

Reagent Hazards:

-

Sulfuryl Chloride (SO₂Cl₂): Highly corrosive, toxic, and reacts violently with water. All manipulations must be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Triethylamine (Et₃N): Flammable and corrosive.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen.

Product Handling and Storage:

-

This compound: As a sulfonyl chloride, the product is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid upon contact with water. It should be handled under an inert atmosphere (nitrogen or argon) and stored in a tightly sealed container in a cool, dry place.

Conclusion

This guide has outlined a reliable and robust methodology for the synthesis of this compound, a valuable intermediate for chemical and pharmaceutical research. By understanding the principles behind the reaction and adhering to the detailed protocol, researchers can confidently prepare this compound. The comprehensive characterization data provided serve as a benchmark for confirming the successful synthesis and ensuring the quality of the material for subsequent applications.

References

-

AA Blocks. This compound. [Link]

-

PubChem. Compound Summary for CID 98969, Ethyl nipecotate. [Link]

-

Barrett, A. G. M., & Rys, D. J. (2006). Reactions of enantiopure cyclic diols with sulfuryl chloride. Organic & Biomolecular Chemistry, 4(22), 4153-4155. [Link]

-

Zeng, X., Miao, C., Wang, S., Xia, C., & Sun, W. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Synthesis, 45(17), 2391-2396. [Link]

-

Matiichuk, V., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 7(5), 162. [Link]

Sources

- 1. aablocks.com [aablocks.com]

- 2. 765962-70-7|this compound|BLD Pharm [bldpharm.com]

- 3. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]

- 4. Reactions of enantiopure cyclic diols with sulfuryl chloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

"Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate" CAS number 765962-70-7 properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate, bearing the CAS number 765962-70-7, is a bifunctional molecule of significant interest in the field of medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, its reactivity profile, and its potential applications as a versatile building block in drug discovery. The inherent reactivity of the sulfonyl chloride and the synthetic handle of the ethyl ester on a conformationally well-defined piperidine scaffold make it a valuable intermediate for the construction of complex molecular architectures with potential therapeutic applications.

Molecular Structure and Physicochemical Properties

This compound possesses a piperidine ring N-substituted with a chlorosulfonyl group and a C-3 substituted ethyl carboxylate. This combination of functional groups dictates its reactivity and potential applications.

Caption: 2D Structure of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 765962-70-7 | [1][2] |

| Molecular Formula | C₈H₁₄ClNO₄S | [1][2] |

| Molecular Weight | 255.72 g/mol | [1][2] |

| Appearance | Not specified (likely a solid or oil) | Inferred |

| Boiling Point | 348.9±31.0 °C (Predicted) | Not experimentally confirmed |

| Density | 1.38±0.1 g/cm³ (Predicted) | Not experimentally confirmed |

| XLogP3 | 1 | Predicted |

| Hydrogen Bond Donors | 0 | Predicted |

| Hydrogen Bond Acceptors | 5 | Predicted |

| Rotatable Bond Count | 4 | Predicted |

Synthesis and Purification

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol:

-

Reaction Setup: To a solution of ethyl nipecotate (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), triethylamine (1.2 equivalents) is added. The reaction mixture is cooled to 0 °C in an ice bath.

-

Reagent Addition: A solution of sulfuryl chloride (1.1 equivalents) in anhydrous dichloromethane is added dropwise to the cooled reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, the reaction is quenched by the slow addition of water. The organic layer is separated, washed sequentially with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reactivity and Chemical Profile

The reactivity of this compound is dominated by the highly electrophilic sulfonyl chloride group. This functional group is susceptible to nucleophilic attack, making the compound an excellent precursor for a variety of sulfonyl derivatives.

-

Reaction with Amines: The chlorosulfonyl group readily reacts with primary and secondary amines to form stable sulfonamides. This is a cornerstone reaction for introducing the piperidine scaffold into more complex molecules.

-

Reaction with Alcohols and Phenols: In the presence of a base, it can react with alcohols and phenols to yield sulfonate esters.

-

Hydrolysis: The sulfonyl chloride is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, anhydrous conditions are recommended for its synthesis and handling.

-

Ester Group Reactivity: The ethyl ester at the C-3 position can undergo typical ester transformations such as hydrolysis to the carboxylic acid, reduction to the corresponding alcohol, or transesterification. These reactions can be performed selectively, often leaving the N-sulfonyl group intact under appropriate conditions.

Caption: Reactivity profile of the title compound.

Applications in Drug Discovery and Organic Synthesis

The structural motifs present in this compound are of high value in medicinal chemistry. The piperidine ring is a common scaffold in many FDA-approved drugs due to its favorable pharmacokinetic properties. Furthermore, sulfonamides are a well-established class of pharmacophores with a broad range of biological activities, including antibacterial, and anticancer effects.[3]

This compound can serve as a key intermediate for:

-

Library Synthesis: Its bifunctional nature allows for the rapid generation of diverse libraries of compounds for high-throughput screening. The sulfonyl chloride can be reacted with a variety of amines, and the ester can be subsequently modified.

-

Fragment-Based Drug Design: The piperidine sulfonyl chloride core can be considered a valuable fragment for linking to other molecular components to build potent and selective inhibitors of various biological targets.

-

Scaffold Hopping: It can be used to replace other heterocyclic systems in known active compounds to explore new chemical space and improve drug-like properties.

Safety, Handling, and Storage

As with any reactive chemical, proper safety precautions must be observed when handling this compound.

-

Hazards: The compound is expected to be corrosive and a lachrymator due to the presence of the sulfonyl chloride group. It is likely to cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion

This compound is a promising and versatile building block for organic synthesis and medicinal chemistry. Its readily accessible functional groups provide a platform for the synthesis of a wide array of more complex molecules. While detailed experimental data for this specific compound is not widely published, its synthesis and reactivity can be confidently predicted based on established chemical principles. Further exploration of this compound's utility in drug discovery programs is warranted.

References

-

AA Blocks. 765962-70-7 | this compound. [Link]

-

PubChem. CID 161290137. [Link]

- O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and biological activities.

- Scozzafava, A., Owa, T., Mastrolorenzo, A., & Supuran, C. T. (2003). Enzyme inhibitors and activators series, 3. Sulfonamides: a patent review.

-

Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]

- Zeng, X., Miao, C., Wang, S., Xia, C., & Sun, W. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Synthesis, 45(17), 2391-2396.

Sources

A Senior Application Scientist's Guide to Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate: A Versatile Scaffold for Medicinal Chemistry

Abstract

This technical guide provides an in-depth analysis of Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its synthesis, reactivity, and strategic applications, highlighting its role in the development of therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Value of the Piperidine Sulfonyl Chloride Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal framework for targeting a diverse range of biological receptors. When functionalized with a sulfonyl chloride at the 1-position and an ethyl carboxylate at the 3-position, the resulting molecule, this compound (CAS 765962-70-7), becomes a highly versatile and reactive intermediate.[1]

The core value of this building block lies in the strategic combination of its functionalities:

-

The Sulfonyl Chloride (-SO₂Cl): This group is a powerful electrophile, primarily used for the synthesis of sulfonamides through reaction with primary or secondary amines. Sulfonamides are a cornerstone pharmacophore, known for their roles as antibacterial agents, diuretics, and enzyme inhibitors.[2] They are often employed as bioisosteres for amides, offering improved metabolic stability, water solubility, and bioavailability.[3]

-

The Piperidine Ring: This saturated heterocycle provides a three-dimensional structure that can be tailored to fit into specific protein binding pockets.

-

The Ethyl Carboxylate (-COOEt): This ester group offers a secondary point for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol, opening up further synthetic possibilities.

This guide will dissect the synthesis of this key building block, provide detailed protocols for its application in sulfonamide synthesis, and showcase its utility through the lens of a notable clinical candidate.

Synthesis of the Core Building Block

The most direct and common method for the preparation of this compound involves the reaction of the parent piperidine, ethyl piperidine-3-carboxylate, with sulfuryl chloride (SO₂Cl₂).[2][4]

Reaction Scheme:

Caption: Synthesis of the target sulfonyl chloride.

Mechanistic Considerations and Causality

The reaction proceeds via a nucleophilic attack of the secondary amine of the piperidine ring on the electrophilic sulfur atom of sulfuryl chloride. A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial. Its role is to quench the hydrochloric acid (HCl) generated in situ. Without a base, the HCl would protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. The choice of an anhydrous aprotic solvent like dichloromethane (DCM) is critical to prevent hydrolysis of the highly reactive sulfuryl chloride and the resulting sulfonyl chloride product.[2]

Self-Validating Experimental Protocol: Synthesis

This protocol is designed to be self-validating through in-process controls (IPCs) and clear characterization endpoints.

Materials:

-

Ethyl piperidine-3-carboxylate (1.0 eq)[5]

-

Sulfuryl chloride (SO₂Cl₂) (1.1 eq)[4]

-

Triethylamine (TEA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add ethyl piperidine-3-carboxylate and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Slowly add triethylamine to the stirred solution.

-

Reagent Addition: Add a solution of sulfuryl chloride in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature at 0-5 °C. Causality: Slow addition is critical to control the exotherm of the reaction and prevent the formation of undesired byproducts.

-

Reaction Monitoring (IPC): After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

-

Workup: Quench the reaction by the slow addition of cold water. Separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Causality: The acidic wash removes excess triethylamine, while the bicarbonate wash removes any remaining acidic impurities.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. The product is often used directly in the next step due to its moisture sensitivity. If required, purification can be achieved by flash column chromatography on silica gel, though this should be performed rapidly.[6]

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7] The product should be stored under an inert atmosphere at low temperatures.[8]

Reactivity and Application in Sulfonamide Synthesis

The primary utility of this compound is its reaction with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry.[9]

General Reaction Scheme:

Caption: Sulfonamide formation workflow.

Key Experimental Parameters and Their Rationale

-

Choice of Base: A base is required to neutralize the HCl byproduct. Common choices include pyridine, triethylamine, or DIPEA.[10] Pyridine can sometimes act as a nucleophilic catalyst. The choice of base can influence reaction rates and side product formation.

-

Solvent: Aprotic solvents such as DCM, chloroform, or acetonitrile are typically used to avoid hydrolysis of the sulfonyl chloride.[9]

-

Temperature: The reaction is often performed at 0 °C and allowed to warm to room temperature. This initial cooling helps to control the initial exotherm of the reaction.

Self-Validating Experimental Protocol: Sulfonamide Synthesis

This protocol details the coupling of the building block with a generic primary amine.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (e.g., Aniline) (1.0-1.2 eq)

-

Pyridine or Triethylamine (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the primary amine and the base in anhydrous DCM.

-

Reagent Addition: Cool the solution to 0 °C. Add a solution of this compound in anhydrous DCM dropwise.

-

Reaction Monitoring (IPC): Stir the reaction at room temperature and monitor its completion by TLC or LC-MS (typically 2-18 hours).

-

Workup: Dilute the reaction mixture with DCM and wash with 1N HCl to remove the base. Follow with washes of saturated sodium bicarbonate and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure sulfonamide.[6]

-

Characterization: Verify the structure, purity, and identity of the final compound by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.[11]

Case Study: Application in the Synthesis of Darexaban (YM150)

The strategic importance of this compound is exemplified by its use as a key intermediate in the synthesis of Darexaban (YM150), an investigational oral direct Factor Xa inhibitor developed for the prevention of thromboembolic events.[12][13]

Darexaban's structure features a central piperidine sulfonamide core derived directly from this building block. The synthesis highlights the two key reactive handles of the starting material.

Simplified Retrosynthetic Logic:

Caption: Retrosynthetic analysis of Darexaban.

The forward synthesis involves:

-

Sulfonamide Formation: Reacting this compound with the requisite aromatic amine.

-

Ester Hydrolysis: Saponification of the ethyl ester to the carboxylic acid.

-

Amide Coupling: Coupling the resulting carboxylic acid with another amine fragment to complete the synthesis of the Darexaban molecule.

This example demonstrates the building block's capacity to act as a central scaffold, allowing for the convergent assembly of complex molecules, a highly desirable strategy in pharmaceutical development.[14]

Data Summary and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 765962-70-7 | [1] |

| Molecular Formula | C₈H₁₄ClNO₄S | [1] |

| Molecular Weight | 255.72 g/mol | [1] |

| XLogP3 | 1.0 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 4 | [1] |

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its dual functionality—a highly reactive sulfonyl chloride for robust sulfonamide formation and a modifiable ester group—provides a reliable and flexible platform for scaffold-based drug design. The straightforward and scalable synthesis of the building block itself, coupled with its predictable reactivity, ensures its continued relevance in the discovery of novel therapeutics. As the demand for molecules with improved physicochemical properties and metabolic stability grows, the strategic use of proven, versatile building blocks like this piperidine derivative will remain paramount in accelerating the journey from hit identification to clinical candidate.

References

-

ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available from: [Link]

- Books. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.

-

Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]

-

NIH. (n.d.). Preparation of sulfonamides from N-silylamines. Available from: [Link]

-

NIH. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Available from: [Link]

-

AA Blocks. (n.d.). 765962-70-7 | this compound. Available from: [Link]

-

Journal of the American Chemical Society. (n.d.). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Available from: [Link]

-

Columbia University. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Available from: [Link]

-

ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available from: [Link]

-

UCL Discovery. (n.d.). RSC Medicinal Chemistry - RESEARCH ARTICLE. Available from: [Link]

-

PubMed Central. (n.d.). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Available from: [Link]

- Google Patents. (n.d.). WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.

-

PubChemLite. (n.d.). Ethyl 4-(chlorosulfonyl)piperidine-1-carboxylate (C8H14ClNO4S). Available from: [Link]

-

PubChemLite. (n.d.). Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate (C8H14ClNO4S). Available from: [Link]

-

Patsnap Synapse. (n.d.). Darexaban Maleate - Drug Targets, Indications, Patents. Available from: [Link]

-

PubChem. (n.d.). CID 161290137 | C16H30N2O4. Available from: [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

-

PubMed. (n.d.). Darexaban (YM150) prevents venous thromboembolism in Japanese patients undergoing major abdominal surgery: Phase III randomized, mechanical prophylaxis-controlled, open-label study. Available from: [Link]

-

Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available from: [Link]

-

Scholars@Duke. (n.d.). RUBY-1: a randomized, double-blind, placebo-controlled trial of the safety and tolerability of the novel oral factor Xa inhibitor darexaban (YM150) following acute coronary syndrome. Available from: [Link]

-

UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Available from: [Link]

- Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.

-

PubMed. (n.d.). Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor. Available from: [Link]

-

MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Available from: [Link]

-

DOI. (n.d.). SI-12-21-2023_Electrocatalytic Beta chlorination of cyclic amines-2_GK. Available from: [Link]

- Google Patents. (n.d.). US5250542A - Peripherally selective piperidine carboxylate opioid antagonists.

-

PubChem. (n.d.). Ethyl 4-[(2-amino-4-chlorophenyl)amino]piperidine-1-carboxylate. Available from: [Link]

-

PubMed Central. (n.d.). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Available from: [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

-

Chemical Communications (RSC Publishing). (n.d.). An unusual by-product from a non-synchronous reaction between ethyl 1,2,4-triazine-3-carboxylate and an enamine. Available from: [Link]

-

ClinicalTrials.gov. (2013). To Evaluate Whether Acetyl Salicylic Acid (Aspirin), the Combination of Aspirin and Clopidogrel and Darexaban (YM150) Interact in Their Effects. Available from: [Link]

Sources

- 1. aablocks.com [aablocks.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]

- 5. CID 161290137 | C16H30N2O4 | CID 161290137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 765962-70-7|this compound|BLD Pharm [bldpharm.com]

- 9. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. iris.unica.it [iris.unica.it]

- 12. Darexaban Maleate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 13. Darexaban (YM150) prevents venous thromboembolism in Japanese patients undergoing major abdominal surgery: Phase III randomized, mechanical prophylaxis-controlled, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate Derivatives and Analogues

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate and its derivatives, a molecular scaffold of significant interest in medicinal chemistry.[1][2][3][4] We will delve into the core synthetic strategies, offering field-proven insights into experimental choices, reaction mechanisms, and protocol optimization. This document is intended for researchers, scientists, and drug development professionals, aiming to equip them with the necessary knowledge to confidently and efficiently synthesize these valuable compounds. We will explore various synthetic routes, address common challenges, and provide detailed, step-by-step protocols for key transformations. The guide is grounded in authoritative references to ensure scientific integrity and provides visual aids, including reaction diagrams and workflow charts, to facilitate understanding.

Introduction: The Significance of the Piperidine-3-carboxylate Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals and biologically active alkaloids.[1][2][3][4] Its derivatives are integral components in over twenty classes of drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents.[1][2] The conformational flexibility of the piperidine ring allows it to effectively mimic and interact with various biological targets. Specifically, the piperidine-3-carboxylate substructure offers a versatile platform for chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[5] The introduction of a chlorosulfonyl group at the 1-position, to form this compound, provides a highly reactive handle for the synthesis of a diverse library of sulfonamide derivatives. Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial, antitumor, and diuretic properties, among others.[6] They often serve as bioisosteres for carboxylic acids, offering similar hydrogen bonding capabilities with improved metabolic stability and bioavailability.[6][7]

This guide will focus on the practical synthesis of this key intermediate and its subsequent elaboration into a variety of analogues.

Core Synthesis of this compound

The primary and most direct method for the synthesis of this compound involves the reaction of ethyl piperidine-3-carboxylate with a chlorosulfonating agent.

Key Reagents and Rationale

-

Ethyl piperidine-3-carboxylate: This is the foundational starting material. It is commercially available or can be synthesized through various established methods.[8][9]

-

Chlorosulfonating Agent: The choice of chlorosulfonating agent is critical. While chlorosulfonic acid is a powerful reagent, it can be harsh and lead to side reactions.[6][10] A more controlled and widely used approach involves sulfuryl chloride (SO₂Cl₂) in the presence of a suitable base.

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the HCl generated during the reaction, preventing the protonation of the piperidine nitrogen and facilitating the desired reaction.

Reaction Mechanism and Workflow

The synthesis proceeds via a nucleophilic attack of the piperidine nitrogen onto the sulfur atom of sulfuryl chloride, followed by the elimination of a chloride ion and HCl.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | CAS Number | Molecular Formula | Notes |

| Ethyl piperidine-3-carboxylate | 61271-71-8 | C₈H₁₅NO₂ | Starting material |

| Sulfuryl chloride (SO₂Cl₂) | 7791-25-5 | Cl₂O₂S | Highly reactive, handle with care |

| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | Anhydrous grade recommended |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous grade recommended |

Procedure:

-

To a solution of ethyl piperidine-3-carboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of sulfuryl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired this compound.

Synthesis of Derivatives and Analogues

The true utility of this compound lies in its ability to serve as a versatile intermediate for the synthesis of a wide range of derivatives, primarily through the formation of sulfonamides.

Sulfonamide Formation: The Cornerstone Reaction

The reaction of this compound with primary or secondary amines is the most common method for generating sulfonamide derivatives.[6][11][12]

Caption: General scheme for the synthesis of sulfonamide derivatives.

Protocol for a Representative Sulfonamide Synthesis

Materials:

| Reagent/Solvent | CAS Number | Molecular Formula | Notes |

| This compound | 765962-70-7 | C₈H₁₄ClNO₄S | Intermediate |

| Benzylamine | 100-46-9 | C₇H₉N | Example amine |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | C₈H₁₉N | Base |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Solvent |

Procedure:

-

To a solution of this compound (1.0 eq) in DCM at room temperature, add benzylamine (1.1 eq) followed by DIPEA (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the desired sulfonamide.

Synthesis of Analogues with Modified Piperidine Scaffolds

The synthesis of analogues often involves modifications to the piperidine ring itself, either before or after the chlorosulfonylation step. For instance, chiral piperidine-3-carboxylates can be used to generate enantiomerically pure derivatives.[13] Additionally, substituents can be introduced at other positions of the piperidine ring to explore their impact on biological activity.[14][15][16][17]

Challenges and Troubleshooting

-

Hydrolysis of the Sulfonyl Chloride: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. It is crucial to use anhydrous solvents and reagents and to work under an inert atmosphere.

-

Competing Reactions: With certain nucleophiles, reaction at the ester functionality can compete with the desired reaction at the sulfonyl chloride. Careful control of reaction conditions (temperature, choice of base) is necessary to favor sulfonamide formation.

-

Purification Difficulties: The polarity of the sulfonamide products can vary significantly depending on the substituent, sometimes making chromatographic purification challenging. Exploring different solvent systems or alternative purification techniques like recrystallization may be necessary.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its synthesis is straightforward, and its reactivity allows for the facile generation of a wide array of sulfonamide derivatives. This guide has provided a detailed overview of the core synthetic methodologies, practical experimental protocols, and key considerations for the successful synthesis of these important compounds. By understanding the underlying principles and potential challenges, researchers can effectively utilize this scaffold in their drug discovery and development endeavors.

References

-

AA Blocks. (n.d.). 765962-70-7 | this compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]

-

Macmillan Group, Princeton University. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]

-

Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

-

ResearchGate. (2023). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Retrieved from [Link]

-

3B Scientific Corporation. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Scheme 3, Synthesis of the piperidine modification analogs. Retrieved from [Link]

-

AA Blocks. (n.d.). 2171184-28-2 | ethyl (3R)-1-(chlorosulfonyl)piperidine-3-carboxylate. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). CID 161290137 | C16H30N2O4. Retrieved from [Link]

-

ResearchGate. (1993). Chlorosulfonation of N-Arylmaleimides. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Retrieved from [Link]

-

ResearchGate. (2023). Scheme-I: Synthesis of4-chlorophenyl)sulfonyl)piperidine-3-carboxamide.... Retrieved from [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of Piperidine Derivatives in Chemical Research. Retrieved from [Link]

-

ResearchGate. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 869112-14-1 | Product Name : Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. Retrieved from [Link]

-

MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate (C8H14ClNO4S). Retrieved from [Link]

-

PubChem. (n.d.). 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid. Retrieved from [Link]

- Google Patents. (1984). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.

-

MDPI. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

-

PubMed. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]

- Google Patents. (2000). WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.

- Google Patents. (2009). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. ijnrd.org [ijnrd.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. CID 161290137 | C16H30N2O4 | CID 161290137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 13. aablocks.com [aablocks.com]

- 14. Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds - Google Patents [patents.google.com]

The Strategic Role of Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate in Modern Covalent Fragment-Based Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide

Executive Summary

The resurgence of covalent inhibitors as a therapeutic modality has created a demand for innovative chemical tools and strategies. Fragment-Based Drug Discovery (FBDD), a powerful engine for identifying novel chemical matter, has synergistically merged with covalent inhibitor design to create a highly effective approach for tackling challenging biological targets. This technical guide provides a comprehensive overview of Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate, a versatile chemical scaffold poised to play a significant role in the generation of next-generation covalent fragment libraries. We will delve into the chemical rationale for its use, its strategic advantages in FBDD, and provide field-proven insights into the experimental workflows for its application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of covalent FBDD.

The New Era of Covalent Inhibitors and the Rise of 3D Fragments

The paradigm of drug discovery has seen a significant shift towards targeted covalent inhibitors. These molecules form a stable, irreversible bond with their protein target, offering distinct advantages such as enhanced potency, prolonged pharmacodynamic effects, and the ability to address shallow binding pockets often deemed "undruggable" by traditional non-covalent approaches.

In parallel, Fragment-Based Drug Discovery (FBDD) has matured into a mainstream approach for lead generation. FBDD focuses on screening low molecular weight compounds ("fragments") to identify weak but efficient binders, which are then elaborated into potent drug candidates. A key trend in FBDD is the move away from flat, two-dimensional fragments towards more three-dimensional (3D) scaffolds.[1][2] These 3D fragments are better equipped to probe the complex topographies of protein binding sites, often leading to improved selectivity and physicochemical properties. The piperidine scaffold is a prime example of a privileged 3D fragment in medicinal chemistry.[1][3]

The convergence of these two powerful strategies—covalent inhibition and 3D FBDD—has created a fertile ground for innovation. This is where a scaffold like This compound becomes highly relevant.

Unpacking the Potential of this compound

This compound is a bifunctional molecule that combines a 3D piperidine core with a reactive chlorosulfonyl group and a versatile ethyl ester handle. This unique combination of features makes it an ideal starting point for the construction of diverse and sophisticated covalent fragment libraries.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H14ClNO4S |

| Molecular Weight | 255.72 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in most organic solvents |

| Key Functional Groups | Piperidine, Ethyl Ester, Chlorosulfonyl |

The Piperidine Core: A Gateway to 3D Chemical Space

The piperidine ring provides a non-planar, chair-like conformation that allows for the exploration of three-dimensional space within a protein's binding pocket.[1][2] This is a significant advantage over the flat, aromatic scaffolds that have traditionally dominated fragment libraries. The stereochemistry of the piperidine ring can be readily controlled, allowing for the synthesis of a diverse set of stereoisomers, each presenting a unique vector for interaction with the target protein.

The Chlorosulfonyl "Warhead": A Tunable Covalent Handle

The chlorosulfonyl group is a reactive electrophile that can form a stable sulfonamide bond with nucleophilic amino acid residues, most notably lysine. While sulfonyl chlorides are highly reactive, the closely related sulfonyl fluorides are often preferred for FBDD due to their greater stability and more tunable reactivity.[4][5][6] The principles discussed for the chlorosulfonyl group are readily translatable to the corresponding, and often more synthetically tractable, sulfonyl fluoride. The ability to form a covalent bond allows for the capture of even weak fragment-protein interactions, which might be missed in traditional FBDD screens.

The Ethyl Ester: A Vector for Growth and Optimization

The ethyl ester at the 3-position of the piperidine ring serves as a convenient synthetic handle. This allows for the initial fragment "hit" to be elaborated into a more potent lead compound through techniques like amide coupling, reduction to an alcohol, or hydrolysis to a carboxylic acid, providing multiple avenues for structure-activity relationship (SAR) studies.

A Strategic Workflow for Covalent FBDD with Piperidine-Based Scaffolds

The successful implementation of a covalent FBDD campaign using fragments derived from this compound (or its sulfonyl fluoride analog) requires a systematic and well-defined workflow.

Sources

- 1. researchgate.net [researchgate.net]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling, Storage, and Use of Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate (CAS 765962-70-7). The inherent reactivity of the sulfonyl chloride functional group necessitates stringent adherence to safety protocols to mitigate risks and ensure experimental integrity. This guide moves beyond simple procedural lists to explain the chemical causality behind each recommendation, fostering a deeper understanding of the material's hazards.

Section 1: Compound Identification and Properties

This compound is an organic building block utilized in synthetic chemistry.[1] Its utility is derived from the electrophilic nature of the sulfonyl chloride moiety.[2][3]

| Property | Value | Source |

| Chemical Name | This compound | [4][5][6] |

| CAS Number | 765962-70-7 | [1][4] |

| Molecular Formula | C8H14ClNO4S | [4][5][6] |

| Molecular Weight | 255.72 g/mol | [4][6] |

| Structure (SMILES) | S(Cl)(=O)(=O)N1CCCC(C(OCC)=O)C1 | [4] |

Section 2: Hazard Analysis: The Chemistry of Reactivity

The primary hazards associated with this compound stem directly from the reactivity of the sulfonyl chloride group. Understanding this chemistry is fundamental to its safe use.

2.1. Core Hazards

-

Water Reactivity: Sulfonyl chlorides react exothermically with water and moisture to produce the corresponding sulfonic acid and corrosive hydrogen chloride (HCl) gas.[2][7][8][9] This reaction is often vigorous and represents the most immediate handling hazard, leading to pressure buildup in sealed containers and the release of toxic, corrosive fumes.[7][10]

-

Corrosivity: Due to its reactivity and the potential to generate acidic byproducts, the compound is considered corrosive.[10] It can cause severe skin burns and serious eye damage upon contact.[11]

-

Toxicity: The compound and its hydrolysis products are hazardous if inhaled, ingested, or absorbed through the skin.[11][12] Inhalation of vapors or mists can cause severe irritation to the respiratory tract, characterized by coughing and shortness of breath.[11][13]

Caption: Workflow for Safe Weighing and Transfer.

Section 5: Storage and Incompatibility

Proper storage is critical to maintaining the reagent's integrity and preventing hazardous situations.

5.1. Storage Conditions

-

Environment: Store in a cool, dry, and well-ventilated area designated for corrosive materials. [7][11][14]* Moisture Control: The storage area must be free from moisture. Do not store under sinks or in areas prone to condensation.

-

Container Integrity: Keep the container tightly closed to prevent reaction with atmospheric moisture. [7][8][11]The use of desiccants in a secondary storage container is recommended.

5.2. Incompatible Materials Separation from the following materials is essential to prevent violent reactions.

| Incompatible Class | Rationale for Incompatibility |

| Water / Moisture | Reacts vigorously to produce corrosive HCl gas and sulfonic acid. [2][7][15] |

| Alcohols | Reacts to form sulfonate esters, an exothermic process that also generates HCl. [2] |

| Amines / Bases | Reacts readily to form sulfonamides. [2]Reaction with strong bases can be violent. |

| Strong Oxidizing Agents | May lead to vigorous or explosive reactions. |

Section 6: Emergency Procedures

Immediate and correct response to an incident is vital.

6.1. Spill Response

-

Evacuate: Alert personnel and evacuate the immediate area. [13][16]2. Ventilate: Ensure the fume hood is operating or increase ventilation to the area.

-

Contain: Cover the spill with a non-combustible, dry absorbent material such as dry sand, earth, or vermiculite. [7][13][16]DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS. [7][16]4. Neutralize: Cautiously cover the absorbent material with a weak base like sodium carbonate (soda ash) or calcium carbonate. [7][16]5. Collect: Using non-sparking tools, carefully scoop the mixture into a clearly labeled, sealable container for hazardous waste disposal. [16][14]6. Decontaminate: Wipe the spill area with a cloth, which should then be quenched and disposed of as hazardous waste.

Caption: Emergency Response Workflow for Spills.

6.2. First Aid Measures

| Exposure Route | First Aid Protocol |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. [11][13]Seek immediate medical attention. [11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. [11][13]Remove contact lenses if present and easy to do. [17]Seek immediate medical attention. [11][17] |

| Inhalation | Move the victim to fresh air immediately. [11][17]If breathing is difficult, administer oxygen. If not breathing, perform artificial respiration. [11]Seek immediate medical attention. [11][17] |

| Ingestion | Do NOT induce vomiting. [17]If the person is conscious, rinse their mouth with water. [11]Seek immediate medical attention. [11] |

6.3. Firefighting Measures

-

Suitable Extinguishers: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. [13][16][14]* Unsuitable Extinguishers: DO NOT USE WATER. [16]A water jet will cause a violent reaction and spread contamination.

-

Hazards: Fire will produce poisonous and corrosive gases, including hydrogen chloride and sulfur oxides. [13][16]Firefighters must wear self-contained breathing apparatus (SCBA). [14][18]

Section 7: Waste Management and Disposal

Disposal must be handled with the same care as the active reagent. Improper disposal can cause environmental damage and present a danger to waste handlers.

7.1. Protocol for Quenching Excess Reagent Unreacted this compound must be neutralized before disposal.

-

Prepare Quench Solution: In a separate flask, prepare a stirred solution of saturated sodium bicarbonate or 10% sodium carbonate in water. Cool this solution in an ice bath. The flask should be large enough to accommodate the volume of the reaction mixture and allow for gas evolution.

-

Perform in Fume Hood: Ensure this entire procedure is conducted in a chemical fume hood with appropriate PPE.

-

Slow Addition: Using a dropping funnel or syringe, add the reaction mixture containing the excess sulfonyl chloride slowly and dropwise to the cold, stirred basic solution. [19]4. Control Reaction: Maintain a slow addition rate to control the exothermic reaction and the rate of gas (CO2) evolution.

-

Ensure Neutralization: After the addition is complete, allow the mixture to stir for an additional hour. Check the pH to ensure it is neutral or slightly basic.

-

Dispose: The neutralized aqueous mixture can now be collected in a properly labeled aqueous hazardous waste container.

7.2. Waste Collection

-

Solid Waste: Contaminated items (gloves, absorbent pads, etc.) must be collected in a sealed, labeled hazardous waste container.

-

Liquid Waste: Collect quenched solutions and solvent rinses in a dedicated, labeled hazardous waste container for halogenated organic waste. [20]* Disposal Path: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations. [16][20]

Section 8: References

-

Sulfonyl halide - Wikipedia. (n.d.). Retrieved from vertexaisearch.cloud.google.com

-

Safety First: Handling Sulfuryl Chloride in Industrial Settings. (n.d.). Retrieved from vertexaisearch.cloud.google.com

-

Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? : r/chemhelp. (2019). Reddit. Retrieved from vertexaisearch.cloud.google.com

-

Methane sulphonyl chloride MSDS. (2010). Actylis Lab Solutions. Retrieved from vertexaisearch.cloud.google.com

-

BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from vertexaisearch.cloud.google.com

-

Common Name: ETHANESULFONYL CHLORIDE, 2-CHLORO- HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from vertexaisearch.cloud.google.com

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Retrieved from vertexaisearch.cloud.google.com

-

Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. (2025). ChemicalBook. Retrieved from vertexaisearch.cloud.google.com

-

Sulfuryl chloride - Sciencemadness Wiki. (2023). Retrieved from vertexaisearch.cloud.google.com

-

Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. (n.d.). Benchchem. Retrieved from vertexaisearch.cloud.google.com

-

Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. (n.d.). Retrieved from vertexaisearch.cloud.google.com

-

765962-70-7 | this compound. (n.d.). AA Blocks. Retrieved from vertexaisearch.cloud.google.com

-

Proper disposal of chemicals - Sciencemadness Wiki. (2025). Retrieved from vertexaisearch.cloud.google.com

-

sulphuryl chloride. (n.d.). Sdfine. Retrieved from vertexaisearch.cloud.google.com

-

SAFETY DATA SHEET. (2025). TCI Chemicals. Retrieved from vertexaisearch.cloud.google.com

-

SAFETY DATA SHEET. (2025). Sigma-Aldrich. Retrieved from vertexaisearch.cloud.google.com

-

Why will sulfonic acid chlorides not react with water? (2017). Quora. Retrieved from vertexaisearch.cloud.google.com

-

Hazardous Materials Disposal Guide. (2019). Nipissing University. Retrieved from vertexaisearch.cloud.google.com

-

Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. (n.d.). Canadian Science Publishing. Retrieved from vertexaisearch.cloud.google.com

-

Personal Protective Equipment | US EPA. (2025). Retrieved from vertexaisearch.cloud.google.com

-

Safe Disposal of (Chloromethyl)sulfonylethane: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem. Retrieved from vertexaisearch.cloud.google.com

-

This compound (C8H14ClNO4S). (n.d.). PubChemLite. Retrieved from vertexaisearch.cloud.google.com

-

This compound. (n.d.). Welcome to . Retrieved from vertexaisearch.cloud.google.com

-

SAFETY DATA SHEET. (n.d.). Retrieved from vertexaisearch.cloud.google.com

-

SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved from vertexaisearch.cloud.google.com

-

SAFETY DATA SHEET. (2025). Sigma-Aldrich. Retrieved from vertexaisearch.cloud.google.com

-

How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024). Retrieved from vertexaisearch.cloud.google.com

-

Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from vertexaisearch.cloud.google.com

-

SAFETY DATA SHEET. (2025). Sigma-Aldrich. Retrieved from vertexaisearch.cloud.google.com

-

CID 161290137 | C16H30N2O4. (n.d.). PubChem. Retrieved from vertexaisearch.cloud.google.com

-

SAFETY DATA SHEETS. (2025). Retrieved from vertexaisearch.cloud.google.com

-

Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). (n.d.). Retrieved from vertexaisearch.cloud.google.com

-

765962-70-7|this compound|BLD Pharm. (n.d.). Retrieved from vertexaisearch.cloud.google.com

-

Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Retrieved from vertexaisearch.cloud.google.com

-

Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog. Retrieved from vertexaisearch.cloud.google.com

-

SAFETY DATA SHEET. (2014). Fisher Scientific. Retrieved from vertexaisearch.cloud.google.com

-

MATERIAL SAFETY DATA SHEET. (n.d.). Retrieved from vertexaisearch.cloud.google.com

-

Ethyl Piperidine-3-Carboxylate MSDS/SDS | Supplier & Distributor. (n.d.). Retrieved from vertexaisearch.cloud.google.com

Sources

- 1. 765962-70-7|this compound|BLD Pharm [bldpharm.com]

- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aablocks.com [aablocks.com]

- 5. PubChemLite - this compound (C8H14ClNO4S) [pubchemlite.lcsb.uni.lu]

- 6. Welcome to www.3bsc.com [3bsc.com]

- 7. nbinno.com [nbinno.com]

- 8. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 9. quora.com [quora.com]

- 10. nbinno.com [nbinno.com]

- 11. actylislab.com [actylislab.com]

- 12. fishersci.com [fishersci.com]

- 13. nj.gov [nj.gov]

- 14. chemicalbook.com [chemicalbook.com]

- 15. reddit.com [reddit.com]

- 16. nj.gov [nj.gov]

- 17. tcichemicals.com [tcichemicals.com]

- 18. zycz.cato-chem.com [zycz.cato-chem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

"Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate" stability and reactivity profile

An In-Depth Technical Guide to the Stability and Reactivity Profile of Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate

Introduction

This compound is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, incorporating a highly reactive sulfonyl chloride moiety appended to a piperidine scaffold that also contains an ethyl ester, presents a versatile platform for the synthesis of complex molecules, particularly sulfonamide derivatives.[1] The piperidine ring is a common motif in pharmaceuticals, and its combination with the sulfonyl group allows for the exploration of chemical space to generate novel therapeutic agents.

This technical guide provides a comprehensive overview of the stability and reactivity of this compound. As a Senior Application Scientist, the goal is not merely to present protocols but to impart a deeper understanding of the molecule's chemical nature. We will delve into the principles governing its reactivity, the factors influencing its stability, and provide field-proven protocols for its safe handling, storage, and effective use in synthesis. This document is designed to empower researchers to utilize this valuable reagent with confidence and precision.

Molecular Profile and Physicochemical Properties

The reactivity and stability of this compound are direct consequences of its molecular architecture. The key features are:

-

The Sulfonyl Chloride Group (-SO₂Cl): This is the primary center of reactivity. The sulfur atom is highly electrophilic, rendered electron-deficient by two oxygen atoms and a chlorine atom, making it a prime target for nucleophiles.[2] The chloride ion is an excellent leaving group, facilitating substitution reactions.[3]

-

The Piperidine Ring: A saturated heterocyclic amine that, once the sulfonyl chloride is introduced, forms a stable N-sulfonyl bond.

-

The Ethyl Ester Group (-COOEt): A relatively stable functional group that can be hydrolyzed under basic or acidic conditions, offering a secondary point for chemical modification post-sulfonylation.

| Property | Data | Source(s) |

| Chemical Name | This compound | [4][5] |

| CAS Number | 765962-70-7 (racemate), 2171184-28-2 ((3R)-enantiomer) | [4][6] |

| Molecular Formula | C₈H₁₄ClNO₄S | [5][6] |

| Molecular Weight | 255.72 g/mol | [5][6] |

| Appearance | Typically a solid or oil | (for related) |

| Primary Hazard | Corrosive, water-reactive | [7][8] |

Core Reactivity: Nucleophilic Substitution at Sulfur

The cornerstone of this molecule's utility is the reactivity of the sulfonyl chloride group. The principal reaction pathway is nucleophilic substitution at the electrophilic sulfur atom.[3]

General Mechanism

While subject to extensive study, the mechanism is generally understood to proceed through a pathway that can be described as either a concerted Sₙ2-like process or a stepwise addition-elimination sequence.[2][9] In the stepwise model, the incoming nucleophile attacks the sulfur atom, forming a transient, high-energy trigonal bipyramidal intermediate.[3] This intermediate subsequently collapses, expelling the stable chloride anion to yield the final product.[3]

Common Transformations

-

Reaction with Amines (Sulfonamide Formation): This is the most common application. Primary and secondary amines readily attack the sulfonyl chloride to form highly stable sulfonamides. The reaction generates one equivalent of HCl, which must be neutralized by a base (either excess amine or an added scavenger like triethylamine or DIPEA) to drive the reaction to completion.

-

Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a base, alcohols react to form sulfonate esters. This reaction is analogous to sulfonamide formation.

-

Reaction with Water (Hydrolysis): As will be discussed in the stability section, water is a potent nucleophile for sulfonyl chlorides, leading to rapid decomposition.

Stability and Decomposition Profile

Understanding the inherent instability of this compound is critical for its successful storage and use.

Hydrolytic Instability